molecular formula C18H14ClNO4 B1230007 1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid

1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid

Cat. No. B1230007
M. Wt: 343.8 g/mol
InChI Key: DHEMTWWLRLOBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-demethylindomethacin is indole-3-acetic acid substituted on nitrogen with a 4-chlorobenzoyl group and at C-5 by a methoxy group. It is a member of indole-3-acetic acids, a N-acylindole and a member of monochlorobenzenes.

Scientific Research Applications

Vibrational and Theoretical Studies

A study by Jubert et al. (2005) explored the vibrational spectra of 1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid (Indometacin) using mid and far-infrared spectroscopy. This research involved ab initio calculations and molecular dynamics to scan the conformational space of the compound. The study provided insights into the molecular electrostatic potential maps and topological aspects of the compound (Jubert et al., 2005).

Cytotoxic Activity and Structural Characterization

Camacho-Camacho et al. (2008) synthesized and characterized organotin derivatives of 1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid and evaluated their cytotoxic properties against lung adenocarcinoma and cervical cancer cell lines. This research contributed to understanding the potential therapeutic applications of these compounds in cancer treatment (Camacho-Camacho et al., 2008).

Anti-Inflammatory and Antipyretic Activities

The anti-inflammatory and antipyretic properties of Indomethacin were investigated by Winter et al. (1963). They found that Indomethacin is a potent inhibitor of edema and has significant antipyretic capabilities, indicating its potential in therapeutic applications for inflammation and fever control (Winter et al., 1963).

Synthesis and Process Control

Research by Rusu et al. (1998) detailed a new method for synthesizing Indomethacin, streamlining certain stages of the existing processes. They used chromatographic and spectroscopic methods to control and validate each stage of the synthesis, contributing to more efficient production methods for this compound (Rusu et al., 1998).

Crystal Structure Analysis

A study by Kim et al. (1993) determined the molecular structure of acemetacin, a derivative of Indomethacin, using single crystal X-ray diffraction. This provided valuable insights into the conformation and stability of the compound, essential for its pharmaceutical applications (Kim et al., 1993).

Metal Ion Interactions

Dendrinou-Samara et al. (1998) studied the complexes of Zn(II), Cd(II), and Pt(II) metal ions with Indomethacin. They characterized these complexes and investigated their antibacterial and growth inhibitory activities, highlighting the potential for developing new therapeutic agents (Dendrinou-Samara et al., 1998).

Polymorphism in Synthesis

Yamamoto (1968) reported on the polymorphism observed in the synthesis of 1-(p-Chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid, a potent antiinflammatory drug. This study contributed to understanding the different crystal forms and their implications in drug formulation (Yamamoto, 1968).

properties

Product Name

1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxyindol-3-yl]acetic acid

InChI

InChI=1S/C18H14ClNO4/c1-24-14-6-7-16-15(9-14)12(8-17(21)22)10-20(16)18(23)11-2-4-13(19)5-3-11/h2-7,9-10H,8H2,1H3,(H,21,22)

InChI Key

DHEMTWWLRLOBKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave process vial methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetate (10 mg, 0.028 mmol) was dissolved in 1,2-dichloro ethane (1 mL) and after addition of trimethyltin hydroxide (25 mg, 0.14 mmol) the reaction mixture was heated for 30 min at 130° C. in a microwave (TLC analysis indicated complete reaction). Dichloromethane (1 mL) and 50% AcOH (2 mL) were added to the cold reaction solution and the resulting biphasic mixture was agitated until both layers were clear. The organic phase was collected, washed with brine, dried over Na2SO4 and filtered (using a phase separator syringe with drying cartridge). Removal of the solvent (dichloromethane) in vacuo and following silica gel chromatography using an ethyl acetate/hexane gradient (0.5% AcOH) afforded the pure title compound quantitatively. C18H14ClNO4, Mr=343.76; 1H NMR (400 MHz, DMSO-d6) d: 3.67 (s, 2H), 3.81 (s, 3H), 6.99 (dd, J=2.4/9.2 Hz, 1H), 7.12 (d, J=2.4 Hz, 1H), 7.32 (s, 1H), 7.65-7.77 (m, 4H), 8.17 (d, J=9.2 Hz, 1H); LCMS (ESI) tR: 2.60 min (>99%, ELSD), m/z: 344.0 [M+1]+.
Name
methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetate
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid
Reactant of Route 2
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1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid
Reactant of Route 3
1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid
Reactant of Route 4
1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid
Reactant of Route 5
1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid
Reactant of Route 6
1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid

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